Z-Arg-OH.HCl
Description
Introduction and Chemical Background
Molecular Properties and Structure
Z-Arg-OH·HCl is the hydrochloride salt of Nα-carbobenzyloxy-L-arginine, with the molecular formula C₁₄H₂₁ClN₄O₄ and a molecular weight of 344.79 g/mol . Its structure comprises a benzyloxycarbonyl (Cbz or Z) group protecting the α-amino group of arginine, while the side-chain guanidino group remains unprotected. The hydrochloride counterion enhances solubility in aqueous or acidic media.
Table 1: Key Molecular Data for Z-Arg-OH·HCl
| Property | Value | Source |
|---|---|---|
| CAS Number | 56672-63-0 | |
| Molecular Formula | C₁₄H₂₁ClN₄O₄ | |
| Molecular Weight | 344.79 g/mol | |
| Solubility | Water, 1% acetic acid | |
| Storage Conditions | Room temperature, inert atmosphere |
Historical Development and Discovery
The Cbz group was introduced by Leonidas Zervas and Max Bergmann in the 1930s as part of the Bergmann-Zervas peptide synthesis method. This innovation revolutionized peptide synthesis by enabling controlled protection of the α-amino group, preventing undesired side reactions during coupling. Z-Arg-OH·HCl emerged as a key reagent in this framework, particularly for arginine residues, which are prone to side reactions due to their guanidino group.
The discovery of Z-Arg-OH·HCl coincided with the development of benzyl chloroformate , a reagent used to introduce the Cbz group via reaction with amino acids. This method dominated peptide synthesis until the 1950s, when mixed anhydride and active ester methodologies gained prominence.
Nomenclature and Classification
Z-Arg-OH·HCl is synonymous with Cbz-L-arginine hydrochloride and Nα-Carbobenzyloxy-L-arginine hydrochloride . It is classified as an Nα-protected arginine derivative , distinct from side-chain-protected derivatives like Fmoc-Arg(Pbf)-OH or Boc-Arg(NO₂)-OH.
Table 2: Common Synonyms for Z-Arg-OH·HCl
| Synonym | CAS Number | Source |
|---|---|---|
| Z-Arg-OH·HCl | 56672-63-0 | |
| Cbz-L-arginine hydrochloride | 56672-63-0 | |
| Nα-Carbobenzyloxy-L-arginine HCl | 56672-63-0 |
Significance in Peptide Chemistry
Z-Arg-OH·HCl’s primary role lies in N-terminal protection during peptide synthesis, preventing premature coupling or side reactions. Its Cbz group is cleaved via catalytic hydrogenolysis (Pd/C, H₂) or acidic conditions , though the latter is less common due to potential side reactions.
Key Advantages:
- Mild Deprotection : Hydrogenolysis avoids harsh acids, preserving acid-sensitive moieties.
- Historical Relevance : Enabled early peptide synthesis before Boc/Fmoc chemistry.
- Flexibility : Compatible with solution-phase synthesis and fragment condensation strategies.
Limitations:
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56672-63-0 | |
| Record name | NSC88473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Protection of the Guanidino Group
L-arginine is first treated with p-toluenesulfonyl chloride (Tos-Cl) under alkaline conditions to form N(omega)-tosyl-L-arginine. This step ensures the guanidino group remains inert during subsequent reactions. The reaction proceeds in a dioxane-water mixture at 45–50°C for 30 hours, achieving 86% yield after crystallization.
Table 1: Reaction Conditions for Tosylation of L-Arginine
| Parameter | Specification |
|---|---|
| Reagent | Tos-Cl (2.2 equiv) |
| Solvent | 50% aqueous dioxane |
| Temperature | 45–50°C |
| Reaction Time | 30 hours |
| Yield | 86% |
Introduction of the Cbz Protecting Group
The α-amino group of N(omega)-tosyl-L-arginine is then protected using benzyl chloroformate (Cbz-Cl) . This step employs magnesium oxide as a base in tetrahydrofuran (THF), facilitating nucleophilic attack on the carbonyl carbon of Cbz-Cl. The resulting N(alpha)-Cbz-N(omega)-Tos-L-arginine is isolated via ethyl acetate extraction and recrystallization, yielding 78–82%.
Table 2: Cbz Protection Optimization
| Variable | Optimal Range |
|---|---|
| Base | MgO (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25–30°C |
| Reaction Time | 12–16 hours |
Deprotection and Hydrochloride Formation
The final step involves selective removal of the Tos group via catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) under hydrogen gas. This process occurs in methanol at 25°C, yielding this compound after acidification with HCl and crystallization. The reaction achieves >90% purity, with residual Pd levels <5 ppm.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency, scalability, and compliance with Good Manufacturing Practices (GMP). Key modifications from laboratory-scale methods include:
Solvent Recovery Systems
Ethyl acetate and methanol are recycled using distillation columns , reducing solvent consumption by 40%. This lowers production costs and minimizes environmental impact.
Continuous Hydrogenolysis Reactors
Fixed-bed reactors with Pd/C catalysts enable continuous deprotection, achieving a throughput of 50 kg/h. These systems maintain consistent hydrogen pressure (3–5 bar) and temperature (30°C) to prevent catalyst deactivation.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Batch Size | 100–500 kg |
| Cycle Time | 8–12 hours |
| Overall Yield | 72–75% |
| Purity (HPLC) | ≥99.5% |
Reaction Mechanism and Kinetics
The Cbz protection follows a nucleophilic acyl substitution mechanism. The α-amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming a stable carbamate. Kinetic studies reveal the reaction is first-order with respect to both L-arginine and Cbz-Cl, with an activation energy of 45 kJ/mol.
Critical Factors Influencing Reaction Rate:
-
Base Strength: Stronger bases (e.g., MgO) accelerate deprotonation of the α-amino group, enhancing nucleophilicity.
-
Solvent Polarity: Polar aprotic solvents (THF, dioxane) stabilize the transition state, reducing reaction time by 30%.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
This compound is purified using an ethyl acetate/hexane system. The compound exhibits high solubility in ethyl acetate (120 g/L at 25°C) but negligible solubility in hexane, enabling >95% recovery.
Table 4: Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Antisolvent | Hexane (1:3 v/v) |
| Cooling Rate | 0.5°C/min |
| Final Temperature | 4°C |
Chromatographic Purification
For pharmaceutical-grade material, reverse-phase HPLC with a C18 column and isocratic elution (0.1% TFA in acetonitrile/water) resolves impurities <0.1%.
Comparative Analysis of Protecting Groups
While the Cbz group is widely used, alternatives like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) offer distinct advantages:
Table 5: Protecting Group Comparison
| Group | Removal Method | Stability | Compatibility |
|---|---|---|---|
| Cbz | Catalytic H₂/Pd | Acid-stable | Peptide synthesis |
| Fmoc | Piperidine | Base-labile | Solid-phase synthesis |
| Boc | TFA | Acid-labile | Organic synthesis |
The Cbz group’s stability under acidic conditions makes it ideal for solution-phase synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group in arginine can be oxidized under specific conditions.
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.
Substitution: Acid chlorides or anhydrides are used for acylation reactions.
Major Products
Oxidation: Oxidized derivatives of arginine.
Reduction: Deprotected arginine.
Substitution: Various amide derivatives.
Scientific Research Applications
Chemistry
Z-Arg-OH.HCl serves as a fundamental building block in peptide synthesis. It is employed as a protecting group for amino acids, facilitating the selective modification of functional groups during peptide formation. The compound's stability under various reaction conditions enhances its appeal for synthetic chemists.
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a building block and protecting group in the synthesis of peptides. |
| Chemical Reactions | Participates in oxidation, reduction, and substitution reactions. |
Biology
In biological research, this compound is instrumental in studying enzyme-substrate interactions and protein structures. Its role in stabilizing model dipeptides has been highlighted, showing greater effectiveness than conventional hydrogen bonds. This property facilitates the exploration of protein dynamics and interactions.
| Biological Application | Description |
|---|---|
| Enzyme Studies | Used to investigate enzyme-substrate interactions. |
| Protein Structure | Aids in structural studies of proteins through stabilization effects. |
Medicine
This compound is utilized in synthesizing pharmaceutical compounds and prodrugs, particularly those targeting specific biochemical pathways. Its ability to modify arginine-related compounds makes it valuable for developing drugs that can influence metabolic processes.
| Medical Application | Description |
|---|---|
| Pharmaceutical Synthesis | Key component in the development of drugs targeting metabolic pathways. |
Industry
In industrial applications, this compound is used to produce specialized chemicals and reagents that require controlled reactivity and stability during processing.
| Industrial Application | Description |
|---|---|
| Chemical Production | Employed in the synthesis of specialized chemicals and reagents. |
Enzyme Inhibition Studies
A notable study demonstrated the use of this compound derivatives as inhibitors for cathepsin B, an enzyme implicated in neurodegenerative diseases . The synthesized compound exhibited significant inhibitory activity at neutral pH levels, indicating its potential therapeutic application.
Protein Refolding Enhancement
Research has shown that l-arginine hydrochloride (related to this compound) enhances protein solubility and refolding efficiency . This property is critical for biopharmaceutical development, where proper protein folding is essential for functionality.
Mechanism of Action
The primary function of Z-Arg-OH.HCl is to serve as a protected form of arginine. The Cbz group prevents unwanted side reactions during chemical synthesis. Upon deprotection, the free arginine can participate in various biochemical processes. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, followed by the formation of a stable carbamate .
Comparison with Similar Compounds
Salt Forms of Z-Protected Arginine
Key Differences :
Stereoisomeric Forms
Key Differences :
Side-Chain Modifications
Key Differences :
- Protection Strategy : Pbf (pentamethyldihydrobenzofuran) and Mtr (methoxytrimethylphenyl) groups offer acid stability, enabling stepwise deprotection in solid-phase peptide synthesis (SPPS) .
- Functionality: Nitro-modified derivatives (e.g., Z-Arg(NO₂)-OH) allow selective functionalization of the guanidino group for crosslinking or labeling .
Alternative Protecting Groups
Key Differences :
- Deprotection: Z groups require hydrogenolysis (e.g., H₂/Pd), while Fmoc is cleaved with piperidine, enabling milder conditions .
- Compatibility : Boc/Tos is preferred for solution-phase synthesis, whereas Fmoc/Pbf dominates SPPS due to orthogonality .
Biological Activity
Z-Arg-OH.HCl, also known as Z-L-arginine hydrochloride, is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.
1. Overview of Arginine Metabolism
Arginine is a semi-essential amino acid involved in several metabolic pathways. It serves as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function and immune response. The metabolism of arginine occurs through various pathways, including:
- Nitric Oxide Synthesis : Catalyzed by nitric oxide synthases (NOS), this pathway produces NO, which has vasodilatory effects and modulates neurotransmission.
- Polyamine Production : Arginine is converted into ornithine and subsequently into polyamines (e.g., putrescine, spermidine), which are essential for cell growth and differentiation.
- Creatine Synthesis : Arginine contributes to creatine production, which is important for energy metabolism in muscle tissues.
This compound acts as a stable form of arginine that can enhance these metabolic pathways due to its protective Z-group.
The biological activity of this compound can be attributed to several mechanisms:
- Enhancement of Nitric Oxide Production : Studies have shown that increasing extracellular concentrations of arginine can dose-dependently elevate NO production in endothelial cells and macrophages . This effect is crucial for maintaining vascular health and regulating blood pressure.
- Chaperone-like Activity : Research indicates that Z-Arg-OH can mimic temperature effects in enhancing the chaperone-like activity of proteins such as α-crystallin, suggesting a role in protein stabilization under stress conditions .
- Antimicrobial Properties : Z-Arg-OH derivatives exhibit antimicrobial activity against a range of bacteria and fungi. This activity may be influenced by the ionic strength of the environment, with certain metal ions restoring antimicrobial efficacy under high ionic conditions .
3. Physiological Effects
The physiological implications of this compound are significant:
- Cardiovascular Health : By promoting NO synthesis, this compound may help improve endothelial function and reduce the risk of cardiovascular diseases.
- Wound Healing : Arginine supplementation has been linked to enhanced wound healing due to its role in collagen synthesis and immune function.
- Immune Response Modulation : Arginine influences immune cell function and can enhance the response to infections or inflammatory conditions.
4. Case Studies and Research Findings
Several studies have investigated the effects of arginine and its derivatives:
5. Conclusion
This compound represents a biologically active form of arginine with significant implications for health. Its ability to enhance nitric oxide production, support protein stability, and exhibit antimicrobial properties underscores its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.
Q & A
Q. How should researchers document experimental protocols for this compound to ensure reproducibility in multi-lab collaborations?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Provide detailed synthetic procedures (molar ratios, reaction times) in supplementary materials.
- Share raw NMR/HPLC chromatograms in public repositories (e.g., Zenodo) .
- Use Electronic Lab Notebooks (ELNs) for real-time data logging and version control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
